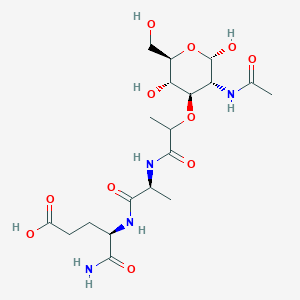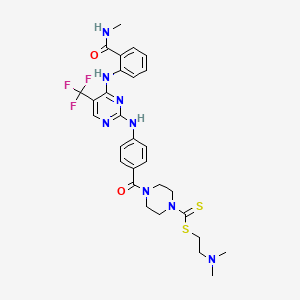
UDP-glucuronic acid (trisodium)
Overview
Description
These glycoconjugates include mammalian glycosaminoglycans, plant cell wall polysaccharides, and bacterial capsule glycoglycerolipids . It plays a significant role in the biosynthesis of polysaccharides and is an intermediate in the biosynthesis of ascorbic acid (except in primates and guinea pigs) . Additionally, it participates in the heme degradation process in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: UDP-glucuronic acid (trisodium) is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase (EC 1.1.1.22) using NAD+ as a cofactor . An efficient three-step cascade route has been developed using whole cells expressing hyperthermophilic enzymes to produce UDP-glucuronic acid from starch . This method involves coupling a coenzyme regeneration system with an appropriate expression level of UDP-glucose 6-dehydrogenase in a single strain, allowing the cells to meet NAD+ requirements without the addition of exogenous NAD+ .
Industrial Production Methods: In industrial settings, UDP-glucuronic acid (trisodium) is produced using microbial cell factories. The cells are engineered to express hyperthermophilic enzymes that facilitate the conversion of starch to UDP-glucuronic acid . The final product is purified using anion exchange chromatography, achieving a yield of approximately 92% .
Chemical Reactions Analysis
Types of Reactions: UDP-glucuronic acid (trisodium) undergoes various chemical reactions, including glucuronidation, where it serves as a glucuronosyl donor in glucuronosyltransferase reactions . This process involves the transfer of the glucuronic acid component to a substrate, forming glucuronides .
Common Reagents and Conditions: The primary reagent used in these reactions is UDP-glucuronic acid itself, along with glucuronosyltransferase enzymes . The reactions typically occur under physiological conditions, with the presence of cofactors such as NAD+ .
Major Products Formed: The major products formed from these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body . These glucuronides include various drug metabolites and endogenous compounds .
Scientific Research Applications
UDP-glucuronic acid (trisodium) has a wide range of scientific research applications:
Mechanism of Action
UDP-glucuronic acid (trisodium) exerts its effects through the process of glucuronidation. This involves the transfer of the glucuronic acid component to a substrate by UDP-glucuronosyltransferase enzymes . The resulting glucuronides are more water-soluble and can be easily excreted from the body . This process is crucial for the detoxification of drugs and other xenobiotics, as well as the metabolism of endogenous compounds .
Comparison with Similar Compounds
UDP-galacturonic acid trisodium: Another nucleotide sugar used in the biosynthesis of polysaccharides.
UDP-glucose: A precursor for UDP-glucuronic acid and other nucleotide sugars.
UDP-iduronic acid: An epimer of UDP-glucuronic acid used in the biosynthesis of glycosaminoglycans.
Uniqueness: UDP-glucuronic acid (trisodium) is unique due to its role as a glucuronosyl donor in glucuronidation reactions, which are essential for the detoxification of drugs and other xenobiotics . Its ability to form water-soluble glucuronides makes it a critical compound in various biochemical processes .
Properties
IUPAC Name |
trisodium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);;;/q;3*+1/p-3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISLXYONSHQEO-KKCCWGBDSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B8107578.png)


![2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-3H-purin-6-one](/img/structure/B8107587.png)






![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)



